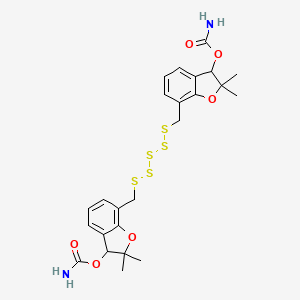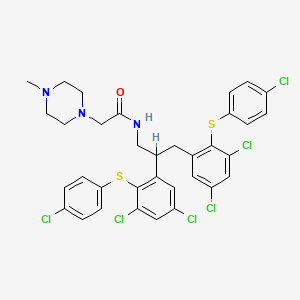
N-Ethyl-N-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(2-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2OS It is a derivative of thiourea, characterized by the presence of an ethyl group and a methoxyphenyl group attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-methoxyphenyl)thiourea typically involves the reaction of ethylamine with 2-methoxyphenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the reaction of ethylamine with 2-methoxyphenyl isothiocyanate in a flow reactor, followed by purification using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols; reactions are usually conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(2-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, rubber accelerators, and as a stabilizer in the formulation of certain chemicals
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The compound’s thiourea group is crucial for its binding affinity and specificity. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(2-methoxyphenyl)thiourea
- N-Ethyl-N-(4-methoxyphenyl)thiourea
- N-Phenyl-N’-(2-methoxyphenyl)thiourea
Uniqueness
N-Ethyl-N-(2-methoxyphenyl)thiourea is unique due to the presence of both an ethyl group and a methoxyphenyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
73901-54-9 |
|---|---|
Fórmula molecular |
C10H14N2OS |
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
1-ethyl-1-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C10H14N2OS/c1-3-12(10(11)14)8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H2,11,14) |
Clave InChI |
DKWUZAJIXNKTDI-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1OC)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


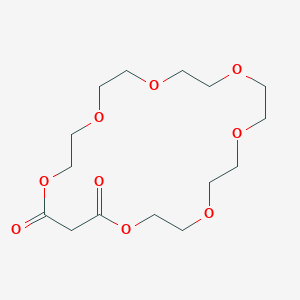
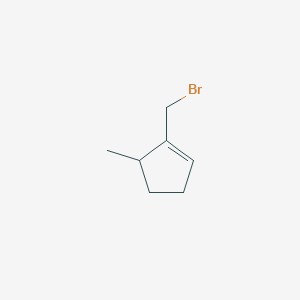
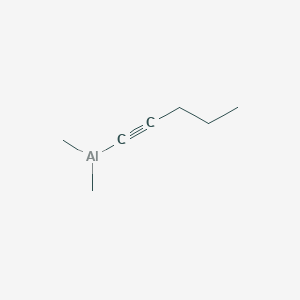
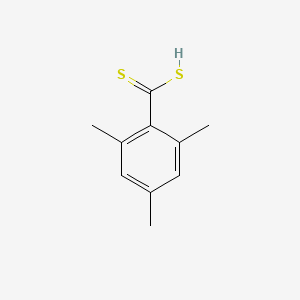
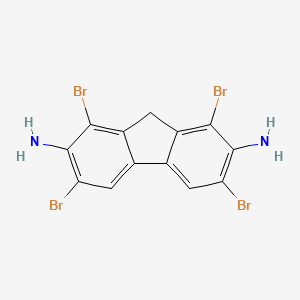
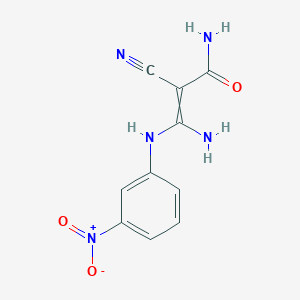

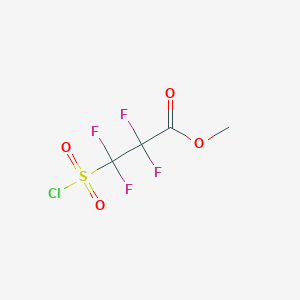
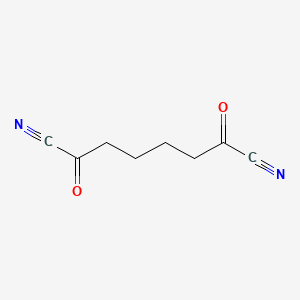
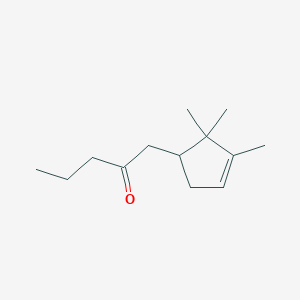
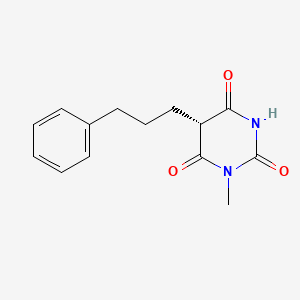
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)
